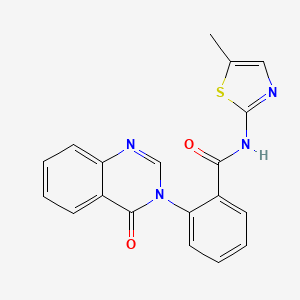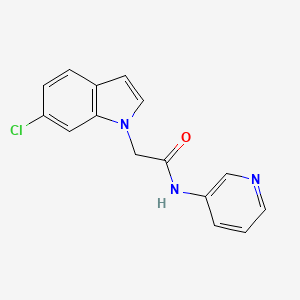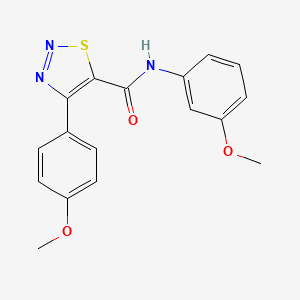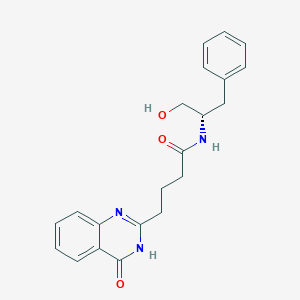![molecular formula C19H21N3O3S B14937638 2-(Benzylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B14937638.png)
2-(Benzylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(BENZYLSULFANYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound characterized by the presence of a benzylsulfanyl group, a nitrophenyl group, and a piperazino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, including the introduction of the benzylsulfanyl group and the nitrophenyl group. One common method involves the reaction of benzyl mercaptan with a suitable halogenated precursor to introduce the benzylsulfanyl group. The nitrophenyl group can be introduced through nitration reactions using reagents such as nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and halogenation reactions, utilizing metal-promoted tandem nitration and halogenation techniques. These methods ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(BENZYLSULFANYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(BENZYLSULFANYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(BENZYLSULFANYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazino group can interact with biological receptors. The benzylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
類似化合物との比較
Similar Compounds
4-(BENZYLSULFANYL)PHTHALONITRILE: Shares the benzylsulfanyl group but differs in the rest of the structure.
N′-{(Z)-[2-(BENZYLSULFANYL)-5-NITROPHENYL]METHYLENE}-2,4-DINITROBENZOHYDRAZIDE: Contains similar functional groups but has a different overall structure.
Uniqueness
2-(BENZYLSULFANYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
特性
分子式 |
C19H21N3O3S |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
2-benzylsulfanyl-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21N3O3S/c23-19(15-26-14-16-4-2-1-3-5-16)21-12-10-20(11-13-21)17-6-8-18(9-7-17)22(24)25/h1-9H,10-15H2 |
InChIキー |
LEOIUSUWYYBKHO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CSCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-({[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)-L-methioninate](/img/structure/B14937559.png)

![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14937574.png)
![N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B14937576.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14937582.png)
![N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine](/img/structure/B14937589.png)
![(2E)-3-(2-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14937590.png)
![4,5-dimethoxy-N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-4-oxobutyl)-1H-indole-2-carboxamide](/img/structure/B14937599.png)

![2-(azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B14937616.png)
![2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937620.png)

![5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14937635.png)
